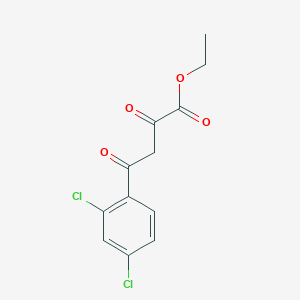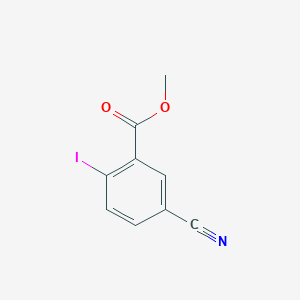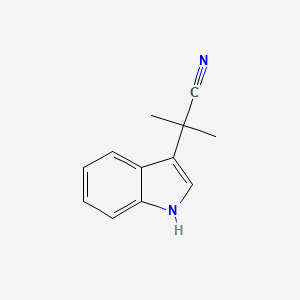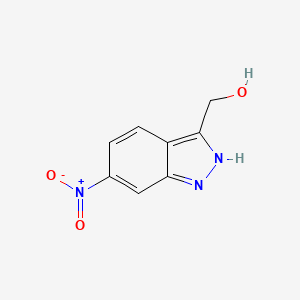![molecular formula C7H6BrN3 B1604269 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine CAS No. 943323-65-7](/img/structure/B1604269.png)
4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine
Overview
Description
“4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine” is a chemical compound with the CAS Number: 943323-65-7 . It has a molecular weight of 212.05 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine”, has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The InChI code for “4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine” is 1S/C7H6BrN3/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,9H2,(H,10,11) .
Physical And Chemical Properties Analysis
“4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Scientific Research Applications
Antibacterial Applications
Compounds with pyrrolo[2,3-B]pyridine moiety, like “4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine”, have been found to have antibacterial properties . They can inhibit the growth of certain bacteria, making them potential candidates for the development of new antibacterial drugs.
Antifungal Applications
These compounds also exhibit antifungal activities . They can prevent the growth of certain fungi, which could be useful in treating fungal infections.
Anti-inflammatory Applications
The anti-inflammatory properties of these compounds have been explored . They can reduce inflammation in the body, which could be beneficial in the treatment of various inflammatory diseases.
Anticancer Applications
Compounds with pyrrolo[2,3-B]pyridine moiety have shown anticancer activities . They can inhibit the growth of cancer cells, making them potential candidates for the development of new anticancer drugs.
Antiviral Applications
These compounds have also been studied for their antiviral properties . They can inhibit the replication of certain viruses, which could be useful in the treatment of viral infections.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine interacts with its targets, the FGFRs, by inhibiting their activity . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . The inhibition of these receptors disrupts the FGFR signaling pathway, which is often abnormally activated in various types of cancers .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine disrupts these pathways, affecting organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
It’s noted that this compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOSDAABDCYOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646882 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
943323-65-7 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol](/img/structure/B1604188.png)


![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1604196.png)


![[1,4'-Bipiperidine]-3-methanol](/img/structure/B1604201.png)



![2-Methyl-4H-pyrido[4,3-d][1,3]oxazin-4-one](/img/structure/B1604206.png)

![5-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1604208.png)
